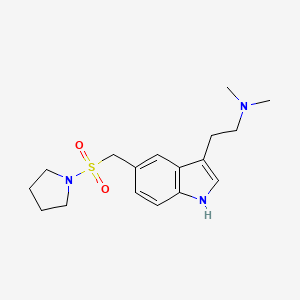









|
REACTION_CXSMILES
|
C([C:4]1[NH:5][C:6]2[C:11]([C:12]=1[CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])=[CH:10][C:9]([CH2:18][S:19]([N:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1)(=[O:21])=[O:20])=[CH:8][CH:7]=2)(O)=O.Cl.C(OCC)(=O)C>N1C2C(=CC=CC=2)C=CC=1>[CH3:17][N:15]([CH3:16])[CH2:14][CH2:13][C:12]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:18][S:19]([N:22]3[CH2:26][CH2:25][CH2:24][CH2:23]3)(=[O:21])=[O:20])[CH:10]=2)[NH:5][CH:4]=1
|


|
Name
|
1-[[2-carboxy-3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1NC2=CC=C(C=C2C1CCN(C)C)CS(=O)(=O)N1CCCC1
|
|
Name
|
cuprous oxide
|
|
Quantity
|
160 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred to room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
shaken
|
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
|
Type
|
WASH
|
|
Details
|
The aqueous solution was washed several times with ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
solid sodium bicarbonate was added until pH=7.8
|
|
Type
|
WASH
|
|
Details
|
washed with n-hexane
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution was dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure when a dark oil
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained (1.3 g; yield 92%)
|
|
Type
|
CUSTOM
|
|
Details
|
This product was purified by column chromatography with silica gel and methylene chloride:ethanol:ammonium hydroxide (60:8:1) as eluent
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCC1=CNC2=CC=C(C=C12)CS(=O)(=O)N1CCCC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.8 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 5.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |